molecular formula C21H28N6O9 B12426080 Wybutosine CAS No. 55196-46-8

Wybutosine

Cat. No.: B12426080
CAS No.: 55196-46-8
M. Wt: 508.5 g/mol
InChI Key: QAOHCFGKCWTBGC-QHOAOGIMSA-N
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Description

Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) of eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate is then converted to the tricyclic core of this compound by the enzyme TYW1, using pyruvate as a C-3 source and flavin mononucleotide (FMN) as a cofactor. Subsequent steps involve the enzymes TYW2, TYW3, and TYW4, which add various functional groups to form the final this compound structure .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, carboxylation, and methoxycarbonylation. These reactions are catalyzed by specific enzymes and involve common reagents such as S-adenosylmethionine (SAM) and pyruvate .

Common Reagents and Conditions:

Major Products: The major product of these reactions is this compound, a tricyclic nucleoside with a large side chain that stabilizes codon-anticodon interactions during protein synthesis .

Comparison with Similar Compounds

Wybutosine is part of a family of hypermodified nucleosides found in tRNA. Similar compounds include:

This compound is unique due to its complex tricyclic structure and the specific enzymatic pathway required for its biosynthesis. This complexity and specificity make it a critical molecule for maintaining the fidelity of protein synthesis in eukaryotic cells .

Properties

CAS No.

55196-46-8

Molecular Formula

C21H28N6O9

Molecular Weight

508.5 g/mol

IUPAC Name

methyl (2S)-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate

InChI

InChI=1S/C21H28N6O9/c1-9-11(6-5-10(19(32)34-3)24-21(33)35-4)27-17(31)13-16(25(2)20(27)23-9)26(8-22-13)18-15(30)14(29)12(7-28)36-18/h8,10,12,14-15,18,28-30H,5-7H2,1-4H3,(H,24,33)/t10-,12+,14+,15+,18+/m0/s1

InChI Key

QAOHCFGKCWTBGC-QHOAOGIMSA-N

Isomeric SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CC[C@@H](C(=O)OC)NC(=O)OC

Canonical SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)CCC(C(=O)OC)NC(=O)OC

Origin of Product

United States

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